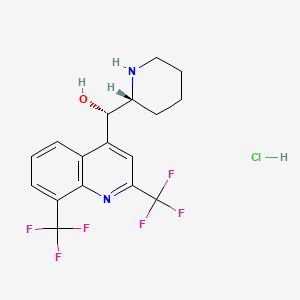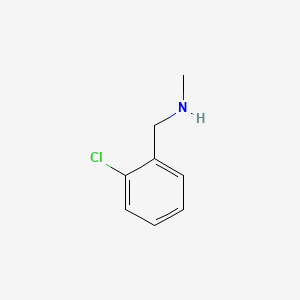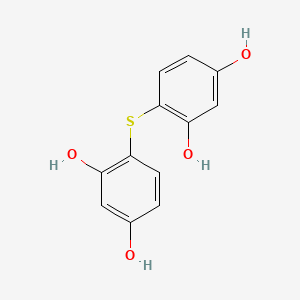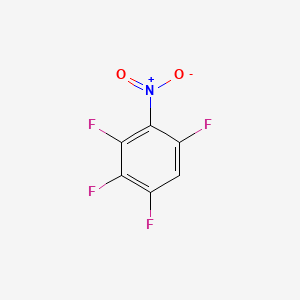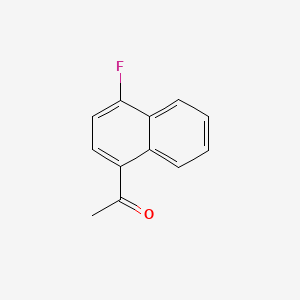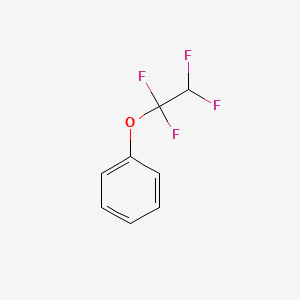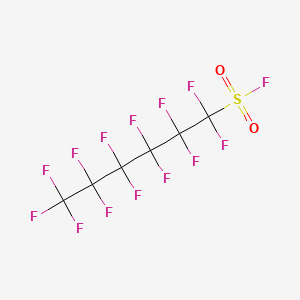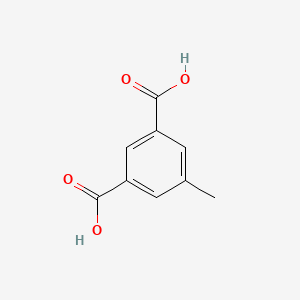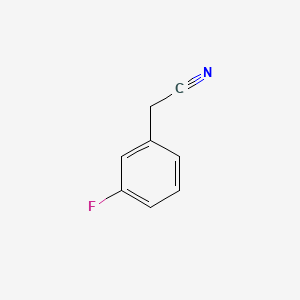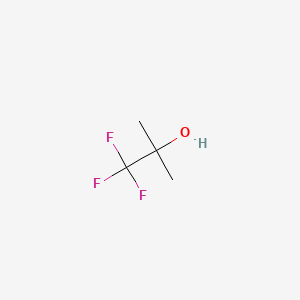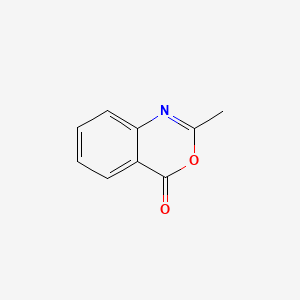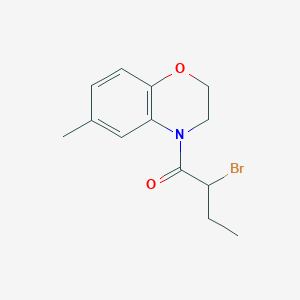
4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Bromobutanoyl Group: The benzoxazine intermediate is then reacted with 2-bromobutanoyl chloride in the presence of a base such as pyridine to introduce the bromobutanoyl group.
Methylation: Finally, the compound is methylated using a suitable methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoxazine derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
科学研究应用
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers with applications in coatings, adhesives, and composites.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules with therapeutic properties.
Materials Science: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
4-(2-Bromobutanoyl)morpholine: Similar structure but with a morpholine ring instead of a benzoxazine ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a bromobutanoyl group but differs in the aromatic ring structure.
Uniqueness
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of a benzoxazine ring with a bromobutanoyl group and a methyl group
属性
IUPAC Name |
2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSWUJICNXFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
